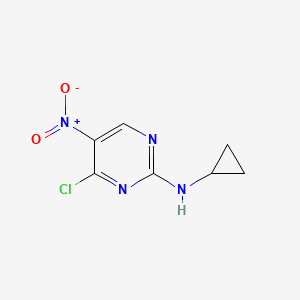
4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine is a chemical compound with the molecular formula C7H7ClN4O2 . It has a molecular weight of 214.61 .
Molecular Structure Analysis
The InChI code for 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine is 1S/C7H7ClN4O2/c8-6-5 (12 (13)14)3-9-7 (11-6)10-4-1-2-4/h3-4H,1-2H2, (H,9,10,11) . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Synthesis of Heterocycles
4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating its utility in organic chemistry. For instance, it is involved in the creation of highly functionalized heterocycles, such as pyrazoles, pyrimidines, and pyridopyrimidines. These compounds are synthesized through nucleophilic substitution reactions followed by cyclization processes, highlighting the chemical's versatility in forming complex structures with potential biological activity (Zapol’skii, Namyslo, de Meijere, & Kaufmann, 2012).
Mechanistic Probes in Nitrosation
In the study of the nitrosation of N,N-dialkyl aromatic amines, 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine and related compounds act as mechanistic probes. Their reaction with nitrous acid has been examined, revealing insights into the cleavage of cyclopropyl groups and supporting mechanisms involving the formation of an amine radical cation. This research contributes to a deeper understanding of nitrosation reactions, which are significant in organic synthesis and pharmaceutical chemistry (Loeppky & Elomari, 2000).
Graphene-based Catalysts for Nitro Compound Reduction
Research has also explored the application of graphene-based catalysts in the reduction of nitro compounds to amines, a critical process in organic synthesis with implications for drug development, dyes, and polymers. While not directly involving 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine, this area of study is relevant to the broader context of nitro compound chemistry, showcasing the evolving strategies in the synthesis and application of amines from nitroarenes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Advanced Synthesis Techniques
Further demonstrating the chemical's utility, advanced synthesis techniques have been applied to create new derivatives of pyrimidines, enhancing the chemical repertoire available for pharmaceutical and material science applications. These methods involve strategic reactions with amines and other functional groups, underpinning the role of 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine in facilitating the development of novel compounds with potentially valuable properties (Banihashemi, Hassani, & Lari, 2020).
Molecular Docking and Spectroscopic Analysis
The compound has been analyzed for its role in pharmaceutical applications, specifically its interactions with biological targets. Molecular docking and spectroscopic analyses have been conducted to understand its binding affinities and structural characteristics, important for designing drugs with specific biological activities. Such studies underscore the importance of 4-Chloro-N-cyclopropyl-5-nitropyrimidin-2-amine in medicinal chemistry research (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019).
Propriétés
IUPAC Name |
4-chloro-N-cyclopropyl-5-nitropyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O2/c8-6-5(12(13)14)3-9-7(11-6)10-4-1-2-4/h3-4H,1-2H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMNCTCBYKUVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C(=N2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

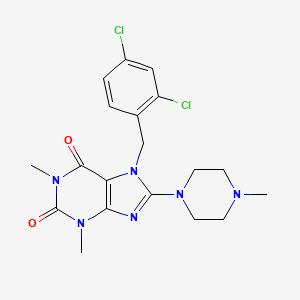
![1-(Mesitylsulfonyl)-4-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B2892872.png)
![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2892874.png)
![4-{4-[(5-Bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-4-oxobutanoic acid](/img/structure/B2892876.png)
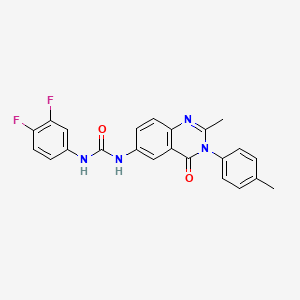
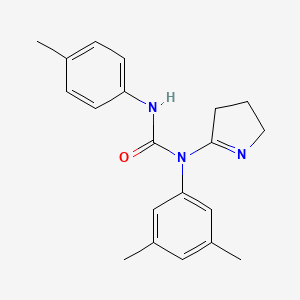

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-{[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl}[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2892886.png)

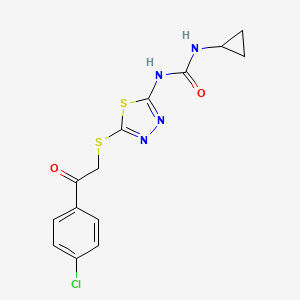
![1-[3-({3-[(Pyridazin-3-yl)amino]azetidin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B2892890.png)
![2-(naphthalen-2-yloxy)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2892891.png)
amino]-3-[2-(4-methoxyphenoxy)ethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2892892.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2892893.png)